N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C31H22N6O2S and its molecular weight is 542.62. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- The compound has been explored in the design and synthesis of novel chemical entities. For instance, Wanare (2022) discusses the synthesis of thiopyrimidine-glucuronide compounds, highlighting the process of forming a dihydropyrimidine skeleton and installing a pyrimidine ring with an amino group, which is relevant to the structure of the compound (Wanare, 2022).
Antimicrobial and Antifungal Activities
- El-Gazzar et al. (2008) synthesized compounds related to the queried chemical, exhibiting antibacterial and antifungal activities. This suggests potential antimicrobial applications for similar compounds (El-Gazzar, Aly, Zaki, & Hafez, 2008).
- Sherif et al. (2008) also engaged in the synthesis of compounds with thienopyrimidine, which is structurally related, indicating their potential in antimicrobial research (Sherif, Amr, Assy, & Ramadan, 2008).
Antiviral and Antitumor Activity
- Research by Petrie et al. (1985) on pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally similar, demonstrates potential antiviral and antitumor activities. This suggests that compounds like N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide could be explored for similar applications (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).
Heterocyclic System Synthesis
- Harutyunyan (2014) worked on synthesizing dihydropyrimido and pyrimido derivatives, which are related to the queried compound. This research provides insight into the synthesis of complex heterocyclic systems, which is relevant for the compound (Harutyunyan, 2014).
Platelet Activating Factor Antagonism
- Tilley et al. (1988) explored pyrido[2,1-b]quinazoline derivatives as platelet activating factor antagonists, indicating potential cardiovascular applications for similar compounds (Tilley, Burghardt, Burghardt, Mowles, Leinweber, Klevans, Young, Hirkaler, Fahrenholtz, & Zawoiski, 1988).
Antipsychotic Potential
- Norman et al. (1996) synthesized heterocyclic carboxamides as potential antipsychotic agents. This suggests that compounds with similar structures could be investigated for neurological or psychological disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Antifolate and Antibacterial Agents
- Gangjee et al. (1996) developed pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase, indicating their potential as antitumor and antibacterial agents. This research could be relevant for exploring similar properties in the compound (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Antimalarial Properties
- Colbry et al. (1985) synthesized 2,4,6-triaminopyrido[3,2-d]pyrimidines with antimalarial activity, suggesting the potential of related compounds in treating malaria (Colbry, Elslager, & Werbel, 1985).
COVID-19 Drug Research
- Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential as COVID-19 drugs, demonstrating the relevance of structurally similar compounds in current pandemic research (Fahim & Ismael, 2021).
Antibacterial Agents
- Fujita et al. (1996) synthesized imidazoquinolones as potential antibacterial agents, indicating the possible application of similar compounds in treating bacterial infections (Fujita, Egawa, Miyamoto, Nakano, & Matsumoto, 1996).
Anticancer Applications
- Çiftçi et al. (2021) explored benzimidazole derivatives for their anticancer activities, suggesting a potential application for related compounds in cancer research (Çiftçi, Temel, & Yurttaş, 2021).
Folate-Independent Antitumor Agents
- Bavetsias et al. (2002) discussed the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, which could be relevant for the development of similar compounds (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
Antimicrobial Drug Candidates
- Vlasov et al. (2021) focused on developing novel benzimidazole-thienopyrimidines as antimicrobial agents, which could be a direction for research involving the queried compound (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).
Eigenschaften
IUPAC Name |
N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6O2S/c38-28-17-22(33-27-12-6-7-15-36(27)28)19-40-31-35-25-16-21(30(39)32-18-20-8-2-1-3-9-20)13-14-23(25)29-34-24-10-4-5-11-26(24)37(29)31/h1-17H,18-19H2,(H,32,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHPKVYEROACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=O)N7C=CC=CC7=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.